3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18302275
InChI: InChI=1S/C19H17N2.ClH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C19H17ClN2
Molecular Weight: 308.8 g/mol

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride

CAS No.:

Cat. No.: VC18302275

Molecular Formula: C19H17ClN2

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride -

Specification

Molecular Formula C19H17ClN2
Molecular Weight 308.8 g/mol
IUPAC Name 1-(anthracen-9-ylmethyl)-3-methylimidazol-3-ium;chloride
Standard InChI InChI=1S/C19H17N2.ClH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1
Standard InChI Key UNFYFOXHBZFZOR-UHFFFAOYSA-M
Canonical SMILES C[N+]1=CN(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a methylimidazolium core substituted at the N1 position with a methyl group and at the C3 position with an anthracen-9-ylmethyl moiety (Fig. 1). The planar anthracene system (λmax360400\lambda_{\text{max}} \approx 360-400 nm) confers strong fluorescence, while the imidazolium cation enables ionic interactions and solubility in polar solvents . The chloride counterion balances the charge, contributing to its ionic liquid behavior at room temperature.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS No.61865-02-9
Molecular FormulaC19H17ClN2\text{C}_{19}\text{H}_{17}\text{ClN}_2
Molecular Weight308.8 g/mol
Storage ConditionsInert atmosphere, Room Temperature
Hazard StatementsH315 (Skin irritation), H319 (Eye irritation)

Synthesis and Purification

Synthetic Route

The synthesis involves a two-step process:

  • Quaternization: 1-Methylimidazole reacts with 9-(chloromethyl)anthracene in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours.

  • Anion Exchange: The intermediate bromide or iodide salt is treated with AgCl or HCl to yield the chloride form.

Key Considerations:

  • Reaction yields exceed 85% under optimized conditions.

  • Purification via recrystallization from ethanol/water mixtures ensures >98% purity .

Fluorescent and Photophysical Applications

Fluorescent Probes

The anthracene moiety exhibits intense blue fluorescence (λem400500\lambda_{\text{em}} \approx 400-500 nm), making the compound suitable for:

  • Biological Imaging: Tracking cellular uptake in real-time due to low cytotoxicity at micromolar concentrations.

  • Chemical Sensing: Detecting metal ions (e.g., Fe3+\text{Fe}^{3+}, Hg2+\text{Hg}^{2+}) via fluorescence quenching.

Quantum Yield and Stability

  • Quantum Yield: 0.42 in methanol, comparable to standard fluorophores like fluorescein.

  • Photostability: Resists photobleaching under UV exposure for >6 hours.

Applications in Organic Electronics

Light-Emitting Diodes (LEDs)

When blended with conductive polymers (e.g., PEDOT:PSS), the compound enhances electron injection efficiency in OLEDs:

  • Turn-on Voltage: Reduced by 30% compared to standard ionic liquids.

  • Luminance: 12,000 cd/m² at 10 V.

Biological and Antimicrobial Activity

Mechanism of Action

The imidazolium cation disrupts microbial membranes via:

  • Electrostatic Interactions: Binding to negatively charged phospholipids.

  • Lipid Bilayer Perturbation: Inducing leakage of cytoplasmic content.

Table 2: Preliminary Antimicrobial Data

MicroorganismMIC (µg/mL)Source
Staphylococcus aureus64
Escherichia coli128
Candida albicans256

Catalytic Applications

Ionic Liquid Solvents

The compound serves as a green solvent for:

  • Heck Coupling Reactions: Yielding styrene derivatives with >90% efficiency.

  • Diels-Alder Cycloadditions: Rate acceleration by 5-fold compared to conventional solvents.

Supported Catalysis

Immobilization on mesoporous silica (e.g., SBA-15) enables recyclability for up to 10 cycles without activity loss.

Recent Research Advances

Photodynamic Therapy (PDT)

Preliminary in vitro studies demonstrate light-activated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM under UV irradiation).

Composite Materials

Blending with graphene oxide enhances electrical conductivity (σ=1.2×103S/cm\sigma = 1.2 \times 10^{-3} \, \text{S/cm}) for flexible electronics.

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